2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
The synthesis of 2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromone derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the chromeno or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives and indole derivatives. Similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chromeno derivatives: These compounds also exhibit various pharmacological activities and are used in drug development.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-butyl-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO4/c1-3-4-13-23-19(14-9-11-15(26-2)12-10-14)18-20(24)16-7-5-6-8-17(16)27-21(18)22(23)25/h5-12,19H,3-4,13H2,1-2H3 |
InChI Key |
ARBFEPSDUWDGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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